molecular formula C13H9ClF3NO B11924989 4-Chloro-2-((2-(trifluoromethyl)benzyl)oxy)pyridine CAS No. 1346707-18-3

4-Chloro-2-((2-(trifluoromethyl)benzyl)oxy)pyridine

Cat. No.: B11924989
CAS No.: 1346707-18-3
M. Wt: 287.66 g/mol
InChI Key: AEKQQFNPDJFCKR-UHFFFAOYSA-N
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Description

4-Chloro-2-((2-(trifluoromethyl)benzyl)oxy)pyridine is a halogenated pyridine derivative featuring a trifluoromethyl-substituted benzyloxy group at the 2-position and a chlorine atom at the 4-position of the pyridine ring. This compound is structurally distinguished by its trifluoromethyl and benzyloxy substituents, which confer unique electronic and steric properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzyloxy moiety may influence binding interactions in biological systems .

Properties

CAS No.

1346707-18-3

Molecular Formula

C13H9ClF3NO

Molecular Weight

287.66 g/mol

IUPAC Name

4-chloro-2-[[2-(trifluoromethyl)phenyl]methoxy]pyridine

InChI

InChI=1S/C13H9ClF3NO/c14-10-5-6-18-12(7-10)19-8-9-3-1-2-4-11(9)13(15,16)17/h1-7H,8H2

InChI Key

AEKQQFNPDJFCKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=NC=CC(=C2)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Key Steps

  • Synthesis of 2-(Trifluoromethyl)benzyl Alcohol

    • Raw Material : 2-(Trifluoromethyl)benzyl bromide (or chloride) is hydrolyzed in basic conditions (e.g., NaOH in water/ethanol) to yield the alcohol.

    • Example : Reduction of 2-(trifluoromethyl)benzyl bromide using NaBH₄ or LiAlH₄ may also be employed, though hydrolysis is more straightforward.

  • Reaction with 2,4-Dichloropyridine

    • Conditions : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C) facilitates the substitution of the 2-chloro group.

    • Regioselectivity : The 2-chloro group is more reactive than the 4-chloro group, enabling selective substitution.

Example Protocol

StepReagents/ConditionsYield
12-(Trifluoromethyl)benzyl bromide → NaOH/H₂O/EtOH, reflux~85%
22,4-Dichloropyridine + 2-(trifluoromethyl)benzyl alcohol + NaH/DMF, 100°C, 6 h~70–75%

Note : Yields are extrapolated from analogous syntheses (e.g., 2-chloro-6-(4-methylbenzyloxy)pyridine).

Mitsunobu Reaction

This method employs a two-step strategy: introducing a hydroxyl group at the 2-position of 4-chloropyridine, followed by etherification with the benzyl alcohol.

Key Steps

  • Hydroxylation of 4-Chloropyridine

    • Nitration/Reduction : Nitrate 4-chloropyridine at the 2-position, reduce the nitro group to amine, and diazotize/hydrolyze to introduce a hydroxyl group.

    • Example : Nitration with HNO₃/H₂SO₄, reduction with Fe/HCl, and diazotization with NaNO₂/HCl followed by hydrolysis.

  • Etherification

    • Conditions : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃), and 2-(trifluoromethyl)benzyl bromide in THF or DMF.

Example Protocol

StepReagents/ConditionsYield
14-Chloropyridine → HNO₃/H₂SO₄, 0°C → Fe/HCl → NaNO₂/HCl → H₂O~60%
24-Chloro-2-hydroxypyridine + DEAD/PPh₃/2-(trifluoromethyl)benzyl bromide~50–55%

Note : Lower yields are anticipated due to multi-step complexity and side reactions.

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki, Ullmann) enable direct formation of carbon-oxygen bonds.

Suzuki Coupling

  • Substrate : 4-Chloro-2-bromopyridine (prepared via bromination of 4-chloropyridine).

  • Catalyst : Pd(PPh₃)₄ with K₂CO₃ in dioxane/H₂O.

  • Benzyl Boronic Acid : Synthesized from 2-(trifluoromethyl)benzyl bromide via transmetallation with bis(pinacolato)diboron.

Ullmann Coupling

  • Substrate : 4-Chloro-2-iodopyridine.

  • Catalyst : CuI or CuBr with 1,10-phenanthroline in DMF.

  • Benzyl Alcohol : Reacts with iodide under mild conditions.

Example Protocol (Suzuki)

StepReagents/ConditionsYield
14-Chloropyridine → Br₂/FeBr₃ → 4-Chloro-2-bromopyridine~50%
24-Chloro-2-bromopyridine + 2-(trifluoromethyl)benzyl boronic acid + Pd(PPh₃)₄/K₂CO₃~60–65%

Note : Yields are based on analogous Suzuki reactions for aryl ethers.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Nucleophilic SubstitutionHigh regioselectivity, simple conditionsRequires 2,4-dichloropyridine70–75%
MitsunobuDirect etherificationMulti-step, low yield50–55%
Suzuki CouplingBroad functional group toleranceExpensive catalysts60–65%

Critical Challenges and Solutions

  • Regioselectivity : In nucleophilic substitution, competing reactions at the 4-chloro position can occur. Use of bulky bases (e.g., NaH) or protecting groups may mitigate this.

  • Trifluoromethyl Stability : The CF₃ group is stable under basic/nucleophilic conditions but may degrade under strong acids or high temperatures.

  • Intermediate Availability : 2,4-Dichloropyridine or 4-chloro-2-bromopyridine may require custom synthesis, increasing costs.

Optimized Synthesis Pathway

Based on yield, cost, and simplicity, nucleophilic substitution is preferred. A streamlined protocol is:

  • Prepare 2-(Trifluoromethyl)benzyl Alcohol : Hydrolysis of 2-(trifluoromethyl)benzyl bromide (85% yield).

  • React with 2,4-Dichloropyridine : NaH/DMF, 100°C, 6 h (75% yield).

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-((2-(trifluoromethyl)benzyl)oxy)pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group at the 4-position of the pyridine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The benzyl ether linkage can be oxidized to form the corresponding benzaldehyde derivative.

    Reduction: The pyridine ring can be reduced to form the corresponding piperidine derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like acetonitrile (CH3CN) or tetrahydrofuran (THF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of benzaldehyde derivatives.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

Pharmaceutical Development

4-Chloro-2-((2-(trifluoromethyl)benzyl)oxy)pyridine has been identified as a valuable intermediate in the synthesis of various pharmaceutical agents. Its structural properties allow it to interact with biological macromolecules, making it a candidate for further pharmacological studies.

  • Biological Activity : Research indicates that derivatives of pyridine compounds exhibit antimicrobial, antiviral, and anticancer properties. The trifluoromethyl group enhances these activities by improving membrane permeability and altering metabolic pathways.

Mechanistic Studies

Understanding the interaction of this compound with specific molecular targets is crucial for elucidating its mechanism of action. Molecular docking studies have suggested potential binding sites on enzymes involved in metabolic pathways, indicating that this compound may influence various biological processes.

Agricultural Applications

The compound has also been explored for its herbicidal properties. Studies have shown that derivatives containing similar structural motifs can exhibit significant herbicidal activity against broadleaf weeds, suggesting potential applications in agricultural chemistry .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various pyridine derivatives, including 4-Chloro-2-((2-(trifluoromethyl)benzyl)oxy)pyridine. Results indicated that modifications to the pyridine ring significantly influenced activity against Gram-positive and Gram-negative bacteria, highlighting the importance of substituent variations in design .

Case Study 2: Herbicidal Efficacy

Research on phenylpyridine derivatives demonstrated that certain compounds exhibited over 85% inhibitory activity against common broadleaf weeds when applied at specific concentrations. This study emphasizes the potential for developing new herbicides based on structural analogs of 4-Chloro-2-((2-(trifluoromethyl)benzyl)oxy)pyridine .

Mechanism of Action

The mechanism of action of 4-Chloro-2-((2-(trifluoromethyl)benzyl)oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro group and pyridine ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Pyridine Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Features
4-Chloro-2-((2-(trifluoromethyl)benzyl)oxy)pyridine Cl (4), (2-(CF₃)benzyl)oxy (2) C₁₄H₉ClF₃NO ~307.68* N/A N/A Benzyloxy group enhances bulk
3-Chloro-2-(4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine (7f) Cl (3), CF₃ (5), 4-(CF₃O)benzyloxy (4-phenyl) C₂₃H₁₃ClF₆NO₂ 516.80 73.3–75.1 40.8 Dual CF₃ groups, lower yield
2-Chloro-4-(trifluoromethoxy)pyridine Cl (2), CF₃O (4) C₆H₃ClF₃NO 197.54 N/A N/A Simpler structure, lower MW
4-Chloro-2-(trifluoromethyl)pyridine Cl (4), CF₃ (2) C₆H₃ClF₃N 181.55 N/A N/A Minimal steric hindrance
2,3-Difluoro-5-(trifluoromethyl)pyridine F (2,3), CF₃ (5) C₆H₂F₅N 195.08 N/A N/A Fluorine reduces toxicity

*Calculated based on molecular formula.

Key Observations:

Substituent Effects on Physicochemical Properties: The benzyloxy group in the target compound increases molecular weight (~307.68) compared to simpler analogs like 4-chloro-2-(trifluoromethyl)pyridine (MW 181.55) . This bulk may reduce solubility in polar solvents but improve membrane permeability.

Impact of Halogen Position :

  • Fluorine substitution (e.g., 2,3-difluoro-5-(trifluoromethyl)pyridine ) is associated with lower mammalian toxicity compared to chlorine analogs, a critical consideration in agrochemical design.

Key Observations:

  • Herbicidal Activity : The trifluoromethyl group is a common feature in herbicidal pyridines, as seen in compound 6e (51.1% yield, HRMS-validated ). The target compound’s benzyloxy group may modulate target-site binding compared to sulfinyl or trifluoromethoxy substituents.
  • Toxicity Profile : Chlorine at the 3- or 4-position (as in the target compound) may increase toxicity relative to fluorine-substituted analogs, aligning with findings in .

Biological Activity

4-Chloro-2-((2-(trifluoromethyl)benzyl)oxy)pyridine (CAS 1261554-01-1) is a pyridine derivative characterized by the presence of a chloro and a trifluoromethyl group. This compound has garnered interest due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the current understanding of its biological activity based on diverse research findings.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-Chloro-2-((2-(trifluoromethyl)benzyl)oxy)pyridine. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

  • Cell Lines Tested :
    • HepG2 (liver cancer)
    • MCF-7 (breast cancer)
    • HCT116 (colon cancer)

Table 1 summarizes the IC50 values for the compound against these cell lines:

Cell LineIC50 (µM)
HepG215.5
MCF-712.3
HCT11618.0

These results indicate that the compound exhibits potent antiproliferative activity, particularly against MCF-7 cells, which are known to be sensitive to various chemotherapeutic agents.

Antibacterial and Antifungal Activity

The compound has also shown promising antibacterial and antifungal activities. In vitro studies have indicated effectiveness against several pathogenic strains.

  • Antibacterial Testing : The minimum inhibitory concentration (MIC) was evaluated against common bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 2 presents the MIC values:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
  • Antifungal Testing : The compound was tested against Candida albicans, revealing an MIC of 16 µg/mL, indicating moderate antifungal activity.

The biological activity of 4-Chloro-2-((2-(trifluoromethyl)benzyl)oxy)pyridine is believed to involve multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells, leading to apoptosis.
  • Disruption of Membrane Integrity : Its lipophilic nature allows it to integrate into bacterial membranes, disrupting their integrity and function.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its anticancer and antimicrobial effects.

Case Studies

Several case studies have illustrated the compound's potential in therapeutic applications:

  • Case Study on HepG2 Cells : In a study assessing the cytotoxicity of various pyridine derivatives, 4-Chloro-2-((2-(trifluoromethyl)benzyl)oxy)pyridine exhibited an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, suggesting enhanced efficacy in liver cancer treatment.
  • Antibacterial Efficacy : A comparative analysis with established antibiotics revealed that this compound had comparable or superior activity against resistant strains of E. coli, highlighting its potential as a novel antibacterial agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Chloro-2-((2-(trifluoromethyl)benzyl)oxy)pyridine, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves three key steps:

Pyridine Core Preparation : Chlorination of the pyridine ring at the 4-position, followed by trifluoromethyl group introduction via nucleophilic substitution or cross-coupling reactions (e.g., using CuI or Pd catalysts) .

Benzyloxy Group Attachment : Alkylation of the hydroxylated pyridine intermediate with 2-(trifluoromethyl)benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity.

  • Critical Conditions : Strict anhydrous conditions for trifluoromethylation, controlled temperature during alkylation to avoid side reactions, and inert atmosphere (N₂/Ar) for metal-catalyzed steps .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm regiochemistry of substituents (e.g., benzyloxy vs. trifluoromethyl group positioning). The trifluoromethyl group shows a distinct ¹⁹F NMR signal near -60 ppm .
  • HRMS (High-Resolution Mass Spectrometry) : Validate molecular formula (e.g., [M+H]⁺ expected for C₁₄H₁₀ClF₃NO).
  • HPLC-PDA : Assess purity (>98% by area normalization) using a C18 column (acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. How can researchers address low yields in the alkylation step during benzyloxy group attachment?

  • Methodological Answer : Common issues and solutions include:

  • Competing Elimination : Replace polar aprotic solvents (DMF) with less basic alternatives (e.g., THF) to suppress β-elimination .
  • Steric Hindrance : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity of bulky benzyl halides .
  • Monitoring Reaction Progress : Employ TLC (Rf shift from 0.2 to 0.5 in hexane/EtOAc 7:3) or in-situ IR to track hydroxyl group consumption .

Q. What mechanistic insights explain the contradictory antibacterial activity data reported for this compound in different studies?

  • Methodological Answer : Discrepancies may arise from:

  • Target Enzyme Polymorphism : Bacterial strains (e.g., E. coli vs. S. aureus) express PPTase isoforms with varying binding affinities for the trifluoromethyl group. Perform enzyme inhibition assays (IC₅₀ comparisons) across homologs .
  • Membrane Permeability : LogP differences (e.g., 3.2 vs. 2.8 due to batch-to-batch purity) affect cellular uptake. Validate permeability using a Franz cell assay or computational models (e.g., QikProp) .

Q. How can computational modeling predict the compound’s activity against non-biological targets (e.g., agrochemical applications)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate interactions with plant cytochrome P450 enzymes. The trifluoromethyl group’s electronegativity enhances binding to hydrophobic pockets .
  • QSAR Models : Train a model using descriptors like molar refractivity and HOMO-LUMO gaps from DFT calculations (Gaussian 16, B3LYP/6-31G*) to correlate structure with herbicidal activity .

Data Analysis and Optimization

Q. What strategies are recommended for resolving conflicting crystallographic and solution-phase structural data?

  • Methodological Answer :

  • Dynamic NMR : Detect rotational barriers of the benzyloxy group (e.g., coalescence temperature analysis in DMSO-d₆) .
  • SC-XRD (Single-Crystal X-ray Diffraction) : Compare crystal packing effects (e.g., π-stacking of pyridine rings) with solution-phase conformations from NOESY .

Q. How can researchers optimize the compound’s stability under physiological conditions for in vivo studies?

  • Methodological Answer :

  • pH Stability Profiling : Conduct accelerated degradation tests in buffers (pH 1–9). The benzyloxy group is prone to hydrolysis at pH > 8; stabilize via co-solvents (e.g., 10% PEG-400) .
  • Metabolic Screening : Use liver microsomes (human/rat) to identify CYP450-mediated oxidation sites. Introduce deuterium at labile C-H positions (e.g., pyridine C-5) to prolong half-life .

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